2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide
Description
2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chlorophenyl group, a dimethylamino group, and a hydroxybutyl group attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-17(2)13(11-5-7-12(15)8-6-11)14(19)16-9-3-4-10-18/h5-8,13,18H,3-4,9-10H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZUSMDUWGPYSHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=C(C=C1)Cl)C(=O)NCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, dimethylamine, and 4-hydroxybutylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-chlorobenzaldehyde with dimethylamine under acidic conditions.
Reduction: The Schiff base is then reduced to form 4-chlorophenyl-2-dimethylaminoethanol using a reducing agent such as sodium borohydride.
Acylation: The final step involves the acylation of the intermediate with 4-hydroxybutylamine in the presence of an activating agent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The process would involve:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Quality Control: Analytical methods like HPLC and NMR spectroscopy are employed to ensure the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxybutyl group can undergo oxidation to form a corresponding ketone or carboxylic acid.
Reduction: The chlorophenyl group can be reduced to a phenyl group under strong reducing conditions.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.
Major Products
Oxidation: 2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-oxobutyl)acetamide.
Reduction: 2-(phenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide.
Substitution: 2-(4-aminophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may exhibit activity as an analgesic, anti-inflammatory, or neuroprotective agent, although detailed studies are required to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide involves its interaction with specific molecular targets. The dimethylamino group may facilitate binding to receptors or enzymes, while the chlorophenyl group could enhance its affinity and specificity. The hydroxybutyl group may improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxyethyl)acetamide: Similar structure but with a shorter hydroxyalkyl chain.
2-(4-bromophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide: Bromine substituent instead of chlorine.
2-(4-chlorophenyl)-2-(methylamino)-N-(4-hydroxybutyl)acetamide: Methylamino group instead of dimethylamino.
Uniqueness
2-(4-chlorophenyl)-2-(dimethylamino)-N-(4-hydroxybutyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxybutyl group, in particular, may enhance its pharmacokinetic profile compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
